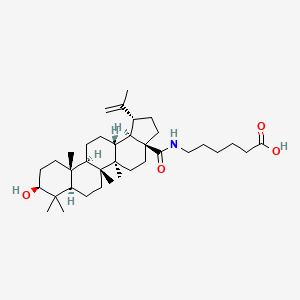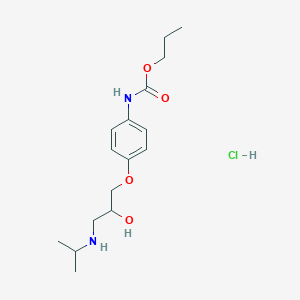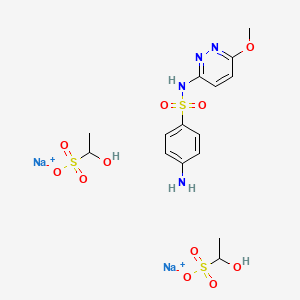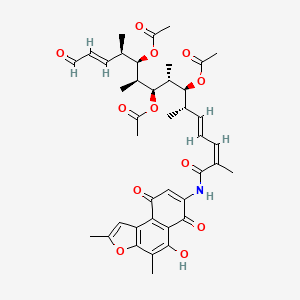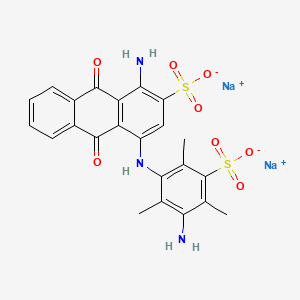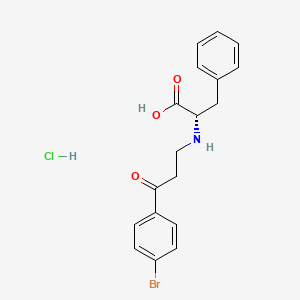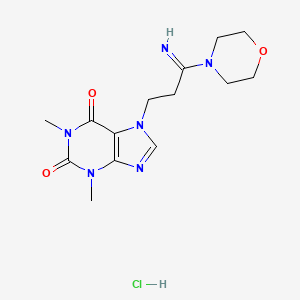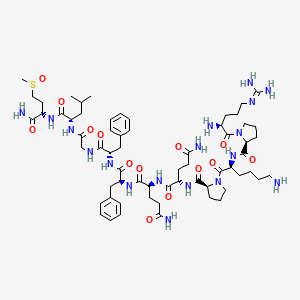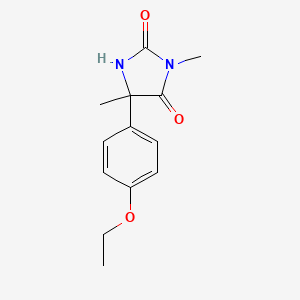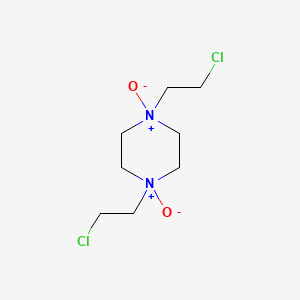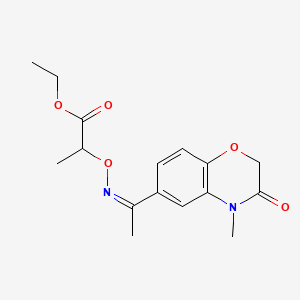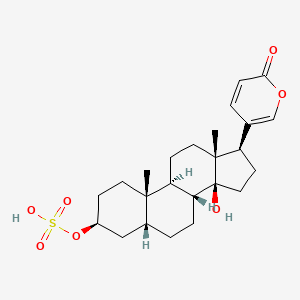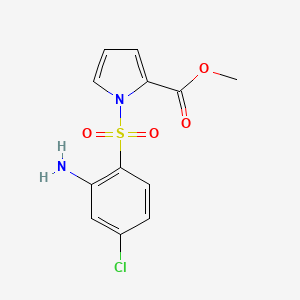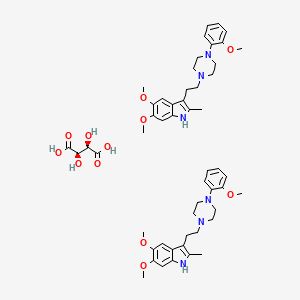
Milipertine hemitartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Milipertine hemitartrate is a useful research compound. Its molecular formula is C52H68N6O12 and its molecular weight is 969.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The preparation of milipertine hemitartrate involves several synthetic routes and reaction conditions. These methods typically involve the reaction of a free base form of the compound with a tartrate derivative in an alcohol medium, followed by heating and cooling to precipitate the hemitartrate salt .
Análisis De Reacciones Químicas
Milipertine hemitartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions involving halogenated compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of milipertine hemitartrate involves its interaction with specific molecular targets and pathways in the brain. While detailed information about its exact mechanism is not available, similar compounds often exert their effects by modulating neurotransmitter systems, such as the serotonergic and dopaminergic pathways . These interactions can lead to changes in neuronal activity and neurotransmitter release, contributing to the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Milipertine hemitartrate can be compared with other similar compounds, such as zolpidem hemitartrate and eliglustat hemitartrate . These compounds share structural similarities and are used in different therapeutic applications. For example, zolpidem hemitartrate is used as a sedative-hypnotic for treating insomnia, while eliglustat hemitartrate is used for treating Gaucher disease . The uniqueness of this compound lies in its potential application in treating severe mental disorders, which distinguishes it from other compounds with different therapeutic targets .
Propiedades
Número CAS |
25674-02-6 |
|---|---|
Fórmula molecular |
C52H68N6O12 |
Peso molecular |
969.1 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;5,6-dimethoxy-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methyl-1H-indole |
InChI |
InChI=1S/2C24H31N3O3.C4H6O6/c2*1-17-18(19-15-23(29-3)24(30-4)16-20(19)25-17)9-10-26-11-13-27(14-12-26)21-7-5-6-8-22(21)28-2;5-1(3(7)8)2(6)4(9)10/h2*5-8,15-16,25H,9-14H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
Clave InChI |
ITHKBNULRUBJKZ-CEAXSRTFSA-N |
SMILES isomérico |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


